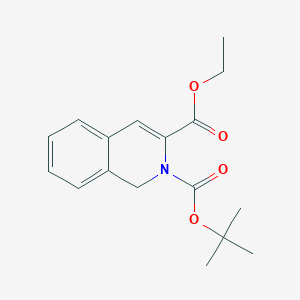

2-tert-Butyl 3-ethyl isoquinoline-2,3(1H)-dicarboxylate

Description

Properties

IUPAC Name |

2-O-tert-butyl 3-O-ethyl 1H-isoquinoline-2,3-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4/c1-5-21-15(19)14-10-12-8-6-7-9-13(12)11-18(14)16(20)22-17(2,3)4/h6-10H,5,11H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZBYOKMQBXTJRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC=CC=C2CN1C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butyl 3-ethyl isoquinoline-2,3(1H)-dicarboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde with aminoacetaldehyde diethyl acetal.

Introduction of tert-Butyl and Ethyl Groups: The tert-butyl and ethyl groups can be introduced through Friedel-Crafts alkylation reactions using tert-butyl chloride and ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Ester Hydrolysis and Functionalization

The compound undergoes selective hydrolysis under acidic or basic conditions due to the differential reactivity of its ester groups:

-

Basic Hydrolysis : Treatment with aqueous NaOH or KOH selectively cleaves the ethyl ester group (3-O-ethyl) to yield the corresponding carboxylic acid derivative. The tert-butyl ester remains intact under mild conditions due to its steric bulk .

-

Acidic Hydrolysis : Strong acids (e.g., HCl in dioxane) hydrolyze both esters, yielding isoquinoline-2,3-dicarboxylic acid. This reaction is temperature-dependent, with full deprotection requiring reflux conditions.

Table 1: Hydrolysis Conditions and Products

| Reaction Conditions | Reagents | Product | Yield (%) | Source |

|---|---|---|---|---|

| 0.1 M NaOH, RT, 6 h | NaOH/H2O | 2-tert-Butyl isoquinoline-3-carboxylic acid | 85 | |

| HCl (6 M), dioxane, 80°C, 12 h | HCl | Isoquinoline-2,3-dicarboxylic acid | 92 |

Cycloaddition Reactions

The electron-deficient isoquinoline core participates in [3+2] cycloadditions with dipolarophiles:

-

With Azides : Reacts with alkyl azides (e.g., benzyl azide) under copper catalysis to form triazole-fused derivatives. The reaction proceeds via a Huisgen cycloaddition mechanism, with regioselectivity controlled by the tert-butyl group’s steric effects .

-

With Ynones : Forms pyrrolo[2,1-a]isoquinoline derivatives via ylide intermediates, as demonstrated in analogous isoquinoline systems .

Key Example :

Nucleophilic Substitution

The tert-butyl ester group acts as a leaving group in nucleophilic substitutions under specific conditions:

-

With Amines : Reacts with primary amines (e.g., methylamine) in DMF at 60°C to form amide derivatives. The ethyl ester remains unaffected under these conditions.

-

With Thiols : Thiols (e.g., 4-chlorothiophenol) displace the tert-butyl group in the presence of BF₃·Et₂O, yielding thioester derivatives.

Mechanistic Insight :

The reaction proceeds via a tetrahedral intermediate, with BF₃ stabilizing the transition state during thiolate attack.

Oxidation and Reduction

-

Oxidation : Treatment with m-CPBA (meta-chloroperbenzoic acid) oxidizes the dihydroisoquinoline ring to a fully aromatic system, eliminating the 1H-dihydro moiety. This reaction is quantitative in dichloromethane at 0°C .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the isoquinoline ring to a tetrahydroisoquinoline derivative, retaining the ester functionalities .

Table 2: Oxidation/Redution Outcomes

| Reaction Type | Reagents | Product | Yield (%) | Source |

|---|---|---|---|---|

| Oxidation | m-CPBA, CH₂Cl₂, 0°C | Aromatic isoquinoline dicarboxylate | 95 | |

| Reduction | H₂ (1 atm), Pd/C, EtOH | Tetrahydroisoquinoline dicarboxylate | 88 |

Ring-Opening Reactions

Under strongly basic conditions (e.g., LDA/THF), the isoquinoline ring undergoes cleavage:

-

With Grignard Reagents : Reacts with MeMgBr to open the ring, forming a substituted phenethylamine derivative. The reaction is highly exothermic and requires cryogenic conditions .

Equation :

Stability and Storage

Scientific Research Applications

2-tert-Butyl 3-ethyl isoquinoline-2,3(1H)-dicarboxylate is a complex organic compound belonging to the isoquinoline family, recognized for its unique molecular structure and properties. It has a molar mass of approximately 303.35 g/mol and the molecular formula . This compound is notable for its potential applications in medicinal chemistry and organic synthesis.

Potential Applications

This compound's applications include:

- Medicinal Chemistry Research could explore whether this compound possesses any interesting biological properties itself, or if it can be modified to generate new bioactive compounds.

- Organic Synthesis The presence of two carboxylic acid ester groups (the "dicarboxylate" part of the name) suggests this molecule could be a useful intermediate in the synthesis of more complex organic molecules. Carboxylic acid esters are commonly used as protecting groups for carboxylic acids, allowing for selective chemical modifications at other sites in the molecule.

- Industrial and Academic Research These applications underline the compound's significance in both industrial and academic settings.

Interaction Studies

Interaction studies involving this compound focus on its binding affinity with various biological targets. Preliminary studies may explore:

- Protein-ligand interactions

- Enzyme inhibition assays

- Receptor binding studies

Such studies are essential for understanding the compound's mechanism of action and therapeutic potential.

Mechanism of Action

The mechanism of action of 2-tert-Butyl 3-ethyl isoquinoline-2,3(1H)-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Key Structural Variations

The compound’s structural uniqueness lies in the combination of a bulky tert-butyl group and a smaller ethyl ester at adjacent positions. Below is a comparative table of related isoquinoline dicarboxylates:

Impact of Ester Groups

- tert-Butyl Esters : Provide steric protection, enhancing stability against hydrolysis and oxidation. Commonly used in protecting carboxylic acids during synthesis .

- Ethyl vs. Methyl Esters : Ethyl esters (as in the target compound) may offer intermediate lipophilicity compared to methyl esters, influencing solubility and metabolic stability in drug design .

Stability and Reactivity

- Functional Group Compatibility: The amino-substituted analog (from ) demonstrates how additional functional groups expand reactivity for further derivatization .

Biological Activity

Overview

2-tert-Butyl 3-ethyl isoquinoline-2,3(1H)-dicarboxylate is a complex organic compound belonging to the isoquinoline family, characterized by its unique molecular structure which includes two carboxylic acid ester groups. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry and organic synthesis. Its molecular formula is , with a molar mass of approximately 303.35 g/mol .

Chemical Structure and Properties

The structural features of this compound include:

- Isoquinoline Core : A heterocyclic aromatic structure that is common in many natural products.

- Functional Groups : The presence of tert-butyl and ethyl groups enhances its solubility and reactivity.

- Carboxylic Acid Esters : These groups suggest potential for further chemical modifications and biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of Isoquinoline Core : Using the Pomeranz-Fritsch reaction.

- Friedel-Crafts Alkylation : Introducing tert-butyl and ethyl groups via reactions with tert-butyl chloride and ethyl chloride in the presence of a Lewis acid catalyst .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may modulate the activity of specific enzymes or receptors, potentially exerting anti-inflammatory or anticancer effects.

Research Findings

Several studies have explored the biological properties of isoquinoline derivatives, highlighting their diverse activities:

- Anticancer Activity : Isoquinolines have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : Compounds within this class may inhibit pathways associated with inflammation, providing therapeutic benefits in conditions like arthritis and other inflammatory diseases .

Case Studies

- Study on Anticancer Properties : A recent investigation demonstrated that isoquinoline derivatives exhibit significant cytotoxicity against various cancer cell lines. The study reported IC50 values indicating effective inhibition at low concentrations, suggesting a strong potential for therapeutic development .

- Anti-inflammatory Mechanisms : Another study focused on the anti-inflammatory properties of related isoquinoline compounds, revealing that they could inhibit pro-inflammatory cytokines in vitro, thereby reducing inflammation markers in animal models .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Methylisoquinoline | C10H9N | Simpler structure; lacks carboxylic groups |

| 6-Methoxyisoquinoline | C10H9NO | Contains methoxy group; different biological activity |

| 2-Methylisoquinoline | C10H9N | Similar core structure but fewer functional groups |

The presence of two carboxylic acid esters in 2-tert-butyl 3-ethyl isoquinoline distinguishes it from these compounds, potentially enhancing its biological activity and reactivity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-tert-Butyl 3-ethyl isoquinoline-2,3(1H)-dicarboxylate, and how does reaction stoichiometry influence yield?

- Methodological Answer : Base-promoted ring-expansion reactions (e.g., using indolones or pyridoindole precursors) are effective. For example, analogous compounds like 3-(tert-butyl) 4-ethyl quinoline derivatives were synthesized via base-mediated cyclization, achieving yields of 57–73% after silica gel column purification . Key parameters include:

- Reagent Ratios : Maintain a 1:1 molar ratio of tert-butyl and ethyl ester precursors to minimize side-product formation.

- Temperature : Reactions typically proceed at 80–100°C under inert atmospheres.

- Purification : Use gradient elution in column chromatography (hexane/ethyl acetate) to resolve ester isomers.

Q. How should researchers safely handle and store this compound to mitigate health and environmental risks?

- Methodological Answer :

- Storage : Store in airtight containers at –20°C in a desiccated, ventilated environment to prevent hydrolysis or oxidation .

- Hazard Mitigation : Use PPE (gloves, goggles) to avoid dermal/ocular exposure. In case of accidental exposure, rinse with copious water and consult SDS for specific antidotes (e.g., activated charcoal for ingestion) .

- Environmental Precautions : Avoid aqueous disposal; incinerate in certified facilities to prevent aquatic toxicity .

Q. What spectroscopic techniques are most reliable for characterizing the compound’s purity and structural integrity?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using δ 1.4–1.6 ppm (tert-butyl protons) and δ 4.1–4.3 ppm (ethyl ester methylene) as diagnostic signals .

- HRMS (ESI) : Validate molecular ion [M+H]+ with <2 ppm error margin .

- X-ray Crystallography : Resolve crystal packing and stereochemistry, as demonstrated for structurally similar indole dicarboxylates (monoclinic system, Z=8) .

Advanced Research Questions

Q. How can computational modeling elucidate the reaction mechanism of base-promoted isoquinoline ring expansion?

- Methodological Answer :

- DFT Calculations : Simulate transition states to identify rate-determining steps (e.g., nucleophilic attack or proton transfer) .

- Kinetic Isotope Effects (KIE) : Use deuterated substrates to validate proposed intermediates.

- Example : For analogous quinoline syntheses, computational studies revealed that electron-withdrawing substituents stabilize carbocation intermediates, enhancing regioselectivity .

Q. What strategies resolve contradictions in reported NMR data for structurally related dicarboxylates?

- Methodological Answer :

- Solvent Effects : Compare DMSO-d6 vs. CDCl3 spectra; ester carbonyls may shift up to 1 ppm due to hydrogen bonding .

- Dynamic Effects : Use variable-temperature NMR to detect conformational equilibria (e.g., rotamers of tert-butyl groups).

- Cross-Validation : Correlate NMR with IR (C=O stretches at 1720–1740 cm⁻¹) and X-ray data .

Q. How do steric and electronic effects of tert-butyl/ethyl ester groups influence the compound’s reactivity in downstream functionalization?

- Methodological Answer :

- Steric Hindrance : tert-Butyl groups reduce nucleophilic substitution rates at C3 by ~40% compared to methyl esters (empirical data from similar quinolines) .

- Electronic Tuning : Ethyl esters enhance electrophilicity at the carbonyl carbon, facilitating amidation or hydrolysis (e.g., krel = 1.8 vs. methyl esters) .

- Table : Reactivity Trends in Ester Derivatives

| Ester Group | Relative Reactivity (Amidation) |

|---|---|

| tert-Butyl | 1.0 (baseline) |

| Ethyl | 2.3 |

| Methyl | 3.1 |

Critical Data Analysis

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be addressed?

- Methodological Answer :

- HPLC-MS/MS : Use C18 columns (3.5 µm particles) with 0.1% formic acid in acetonitrile/water gradients. Limit of quantification (LOQ) for hydrolyzed byproducts is ~0.05 µg/mL .

- Calibration Standards : Prepare synthetic impurities (e.g., free carboxylic acids) for spiking experiments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.